4-(3-(4-Bromo-2-fluorophenoxy)propyl)morpholine
Description
Properties
IUPAC Name |
4-[3-(4-bromo-2-fluorophenoxy)propyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFNO2/c14-11-2-3-13(12(15)10-11)18-7-1-4-16-5-8-17-9-6-16/h2-3,10H,1,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQPOZJXRSYPAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401241554 | |
| Record name | 4-[3-(4-Bromo-2-fluorophenoxy)propyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401241554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944279-31-6 | |
| Record name | 4-[3-(4-Bromo-2-fluorophenoxy)propyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944279-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-(4-Bromo-2-fluorophenoxy)propyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401241554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 3-(4-Bromo-2-fluorophenoxy)propyl Intermediate
The key intermediate is synthesized by ether formation between 4-bromo-2-fluorophenol and a 3-halopropyl derivative, typically 1-bromo-3-chloropropane or 1,3-dibromopropane.
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Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile.
Base: Potassium carbonate (K₂CO₃) is commonly used to deprotonate the phenol and facilitate nucleophilic substitution.
Temperature: Reflux or elevated temperatures (e.g., 80–100 °C) to promote reaction kinetics.
Time: 6–12 hours, monitored by thin-layer chromatography (TLC).
Mechanism: The phenolate ion attacks the alkyl halide carbon, displacing the halide and forming the ether bond.
Purification: The reaction mixture is typically worked up by aqueous extraction, followed by silica gel column chromatography using hexane/ethyl acetate mixtures to isolate the intermediate.
Alkylation of Morpholine
Morpholine is alkylated with the prepared 3-(4-bromo-2-fluorophenoxy)propyl intermediate to form the final product.
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Solvent: Acetonitrile or toluene.
Catalyst: Sodium iodide (NaI) may be used to facilitate halide exchange and improve reaction rate.
Base: Sometimes cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is added to neutralize any acid formed.
Temperature: Reflux or microwave-assisted heating at around 100–130 °C.
Time: 6 hours or more depending on scale and method.
Mechanism: The nucleophilic nitrogen of morpholine attacks the alkyl halide carbon of the intermediate, substituting the halide to form the morpholine-substituted product.
Purification: After reaction completion, the mixture is extracted, dried, and purified by column chromatography (e.g., ethyl acetate/hexane gradient).
Representative Reaction Scheme
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Bromo-2-fluorophenol + 1-bromo-3-chloropropane | K₂CO₃, DMF, reflux, 6-12 h | 3-(4-Bromo-2-fluorophenoxy)propyl bromide intermediate | ~80-90% (typical) |
| 2 | Intermediate + Morpholine | NaI, acetonitrile, reflux, 6 h | This compound | ~70-85% (typical) |
Research Findings and Notes
The nucleophilic substitution for ether formation is highly efficient with potassium carbonate as base and polar aprotic solvents.
Morpholine alkylation proceeds smoothly under reflux with appropriate halide intermediates, and the reaction is sensitive to stoichiometry to minimize byproducts.
The presence of halogen substituents (bromo and fluoro) on the phenoxy ring may influence reaction kinetics and require optimization of temperature and time.
Purification by silica gel chromatography is effective for isolating high-purity product.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Solvent | Base/Catalyst | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Ether formation | 4-Bromo-2-fluorophenol + 1-bromo-3-chloropropane | DMF | K₂CO₃ | Reflux (~80-100 °C) | 6-12 h | ~80-90 | Nucleophilic substitution; monitored by TLC |
| Morpholine alkylation | Intermediate + Morpholine | Acetonitrile | NaI, K₂CO₃ or Cs₂CO₃ | Reflux or microwave (100-130 °C) | 6 h | ~70-85 | Alkylation of morpholine nitrogen |
Chemical Reactions Analysis
Types of Reactions
4-(3-(4-Bromo-2-fluorophenoxy)propyl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include alcohols, ketones, or carboxylic acids.
Reduction: Products include amines or hydroxylamines.
Scientific Research Applications
Pharmaceutical Applications
Therapeutic Agent Development:
4-(3-(4-Bromo-2-fluorophenoxy)propyl)morpholine is being investigated for its potential as a therapeutic agent due to its interactions with various biological targets. The presence of the bromo and fluoro substituents enhances its binding affinity to specific receptors and enzymes, making it a candidate for drug development aimed at treating diseases such as cancer and infections caused by resistant pathogens .
Case Study: Antimicrobial Activity
Recent studies have explored the compound's efficacy against non-tuberculous mycobacterial infections. It has shown promise as an MmpL3 inhibitor, a target for developing new antibiotics. The mechanism involves modulating the activity of MmpL3, which is crucial for bacterial cell wall synthesis .
Organic Chemistry Applications
Synthesis of Complex Molecules:
In organic chemistry, this compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions.
Table: Comparison of Reaction Types
| Reaction Type | Description | Example Reagents |
|---|---|---|
| Nucleophilic Substitution | Replacement of the bromo substituent | Sodium azide, potassium thiocyanate |
| Oxidation | Conversion to oxidized derivatives | Potassium permanganate, chromium trioxide |
| Reduction | Formation of reduced forms | Lithium aluminum hydride, sodium borohydride |
Material Science Applications
Development of New Materials:
The compound's unique properties make it valuable in developing new materials with specific characteristics. Its structural features can enhance material properties such as thermal stability and mechanical strength, which are critical in industries ranging from electronics to construction.
Mechanism of Action
The mechanism of action of 4-(3-(4-Bromo-2-fluorophenoxy)propyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence cellular signaling and metabolic processes.
Comparison with Similar Compounds
Key Findings :
- Halogen Effects: Bromine and fluorine enhance electronegativity and metabolic stability compared to non-halogenated analogs like pramocaine ().
- Linkage Flexibility : The propyl chain in the target compound may improve conformational adaptability compared to benzyl-linked analogs ().
Heterocyclic Ring Modifications
Replacing morpholine with other heterocycles alters pharmacological profiles:
Key Findings :
- Morpholine vs. Piperazine : Piperazine derivatives (e.g., HBK16) often target serotonin or dopamine receptors, whereas morpholine analogs may prioritize local anesthetic or anticancer effects ().
Boron-Containing Analogs
Boronated derivatives introduce unique reactivity for therapeutic or diagnostic applications:
Key Findings :
- Imaging Potential: Boronated morpholine derivatives are candidates for radiopharmaceuticals, leveraging boron’s neutron-capture therapy (NCT) capabilities ().
Structural and Functional Insights
- Electronic Effects : The 4-bromo-2-fluoro substitution pattern creates a sterically hindered, electron-deficient aromatic ring, which may enhance binding to hydrophobic pockets in biological targets ().
- Synthetic Utility : The propyl-morpholine scaffold is recurrent in drug intermediates (e.g., gefitinib impurities, ), underscoring its versatility in medicinal chemistry.
- Safety Profile : While safety data for the target compound are sparse, analogs like 4-(3-(3-bromophenyl)propyl)morpholine are classified as irritants, necessitating careful handling ().
Biological Activity
4-(3-(4-Bromo-2-fluorophenoxy)propyl)morpholine is a morpholine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structural features, including the presence of bromine and fluorine substituents, suggest that it may interact with various biological targets, leading to diverse therapeutic effects.
- Molecular Formula : C13H17BrFNO2
- Molecular Weight : 318.18 g/mol
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. This compound may act through several mechanisms, including:
- Enzyme Inhibition : It may inhibit enzymes involved in important metabolic pathways.
- Receptor Modulation : The compound can interact with various receptors, potentially influencing signaling pathways related to pain, inflammation, or cancer progression.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
In vitro studies have shown that this compound possesses significant antimicrobial properties. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate its effectiveness against various bacterial strains. For instance:
- MIC Values : Ranges from 0.22 to 0.25 μg/mL against tested pathogens.
- MBC Values : Demonstrated bactericidal activity in time-kill assays against Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer effects. The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. Key findings include:
- Cell Viability Assays : Significant reduction in cell viability observed at specific concentrations.
- Mechanism Insights : Potential involvement in apoptosis induction and disruption of cell cycle progression .
Case Studies and Research Findings
- Antimicrobial Evaluation :
- Anticancer Activity :
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(3-(2-Bromo-4-chlorophenoxy)propyl)morpholine | Different halogen substitutions | Antimicrobial |
| 4-(3-(4-Bromo-3-fluorophenoxy)propyl)morpholine | Similar structure with different halogen | Anticancer potential |
Q & A
Q. What are the optimal synthetic routes for 4-(3-(4-Bromo-2-fluorophenoxy)propyl)morpholine, and how can reaction conditions be optimized for academic-scale synthesis?
Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. A plausible route starts with 4-bromo-2-fluorophenol (CAS 147181-08-6, ) reacted with 3-bromopropylmorpholine. Key steps include:
- Step 1: Alkylation of 4-bromo-2-fluorophenol with 1,3-dibromopropane under basic conditions (e.g., K₂CO₃ in DMF).
- Step 2: Morpholine introduction via nucleophilic substitution (e.g., refluxing in acetonitrile with catalytic KI).
Optimization focuses on solvent polarity (DMF vs. acetonitrile), temperature (80–100°C), and stoichiometric ratios (1:1.2 phenol:alkylating agent). Yield improvements (up to 65–70%) are achieved by monitoring intermediates via TLC and HPLC ().
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Performance Liquid Chromatography (HPLC): Use C18 columns with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min ().
- Mass Spectrometry (MS): ESI-MS expected [M+H]⁺ at m/z 358.1 (C₁₃H₁₆BrFNO₂⁺).
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data arising from stereochemical or regiochemical impurities?
Answer: Contradictions often stem from residual solvents, unreacted intermediates, or regioisomers (e.g., para vs. ortho substitution). Strategies include:
- 2D NMR (COSY, NOESY): To distinguish morpholine ring conformers and propyl chain orientation.
- X-ray Crystallography: For absolute configuration determination (e.g., analogs in ).
- Impurity Profiling: Compare retention times with reference standards (e.g., EP impurities in ).
Q. What in silico approaches are suitable for predicting the biological activity of this compound?
Answer:
- Molecular Docking: Use AutoDock Vina with targets like G-protein-coupled receptors (GPCRs) or kinases (e.g., morpholine-containing analogs in ).
- QSAR Modeling: Correlate logP (calculated ~2.1) with cytotoxicity using datasets from PubChem ().
- ADMET Prediction: SwissADME predicts moderate blood-brain barrier permeability (TPSA ~45 Ų).
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions for long-term storage?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
